An In-depth Technical Guide to 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 5,6,7,8-tetrahydroquinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous biologically active compounds.[1][2] Its unique combination of a partially saturated cyclohexane ring fused to a pyridine ring imparts a three-dimensional architecture that is advantageous for molecular recognition by biological targets. This structural motif is present in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects.[1][2] The introduction of a hydrazinyl group at the 2-position of this scaffold is anticipated to offer a versatile handle for further chemical modifications and to modulate the compound's biological profile, making 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline a molecule of significant interest in drug discovery and development.
Molecular Structure and Chemical Properties
The molecular structure of 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline consists of a 5,6,7,8-tetrahydroquinoline ring system with a hydrazinyl (-NHNH2) substituent at the C2 position.
Caption: Molecular structure of 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline.
While specific experimental data for 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline is not extensively available in the public domain, its chemical properties can be inferred from its constituent parts and related compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₃ | [3] |
| Molecular Weight | 163.22 g/mol | [3] |
| CAS Number | 937677-75-3 | [3] |
| Appearance | Expected to be a solid or oil. | Inferred |
| Solubility | Likely soluble in organic solvents like ethanol, DMSO, and DMF. | Inferred |
| Boiling Point | Not determined. | - |
| Melting Point | Not determined. | - |
The properties of the parent scaffold, 5,6,7,8-tetrahydroquinoline, are better characterized and provide a useful reference.
| Property | Value (for 5,6,7,8-tetrahydroquinoline) | Source |
| Molecular Formula | C₉H₁₁N | [2][4] |
| Molecular Weight | 133.19 g/mol | [2][4] |
| CAS Number | 10500-57-9 | [2][4] |
| Appearance | Colorless to light brown liquid | [5] |
| Refractive Index | 1.544 | [6] |
Synthesis and Reactivity
A plausible and efficient synthetic route to 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline involves a nucleophilic aromatic substitution reaction. This approach is analogous to the synthesis of other hydrazinyl-substituted N-heterocycles.[7][8]
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline.
Step-by-Step Experimental Protocol (Proposed)
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Reaction Setup: To a solution of 2-Chloro-5,6,7,8-tetrahydroquinoline (1.0 eq) in a suitable solvent such as ethanol (10-20 mL per gram of starting material), add an excess of hydrazine hydrate (3.0-5.0 eq).
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Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours (typically 4-12 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system to afford pure 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline.
Reactivity of the Hydrazinyl Group
The hydrazinyl moiety in 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline is a key functional group that dictates its reactivity. It is a potent nucleophile and can readily react with various electrophiles.
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Condensation with Carbonyls: The most common reaction of hydrazines is their condensation with aldehydes and ketones to form the corresponding hydrazones.[1] This reaction is often catalyzed by a small amount of acid. The resulting hydrazones are often stable, crystalline solids and serve as important intermediates for the synthesis of other heterocyclic systems.
-
Acylation: The hydrazinyl group can be acylated by reaction with acid chlorides or anhydrides to yield acylhydrazides.
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Cyclization Reactions: The bifunctional nature of the hydrazinyl group makes it an excellent precursor for the synthesis of various fused heterocyclic systems, such as triazoles and pyrazoles, upon reaction with appropriate reagents.[9]
Spectroscopic Characterization (Predicted)
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (δ 6.5-8.5 ppm) corresponding to the protons on the pyridine ring. - Aliphatic Protons: A series of multiplets in the upfield region (δ 1.5-3.0 ppm) corresponding to the eight protons of the tetrahydro- portion of the quinoline ring. - Hydrazine Protons: Broad signals for the NH and NH₂ protons, which are exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons: Signals in the downfield region (δ 110-160 ppm) for the carbons of the pyridine ring. - Aliphatic Carbons: Signals in the upfield region (δ 20-40 ppm) for the carbons of the saturated ring. |
| IR (Infrared) | - N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the hydrazinyl group. - C=N and C=C Stretching: Bands in the 1500-1650 cm⁻¹ region. - C-H Stretching: Bands around 2800-3000 cm⁻¹ for the aliphatic C-H bonds. |
| Mass Spec (MS) | - Molecular Ion Peak: An [M]⁺ or [M+H]⁺ peak corresponding to the molecular weight of the compound (163.22). |
Applications in Drug Discovery and Development
The 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline scaffold is a promising starting point for the development of novel therapeutic agents due to the established biological activities of both the tetrahydroquinoline core and the hydrazone derivatives.
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Anticancer Agents: Tetrahydroquinoline derivatives have been extensively investigated for their anticancer properties. The hydrazinyl group can be used to synthesize a library of hydrazone derivatives, which have also shown significant antiproliferative activity.
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Antimicrobial Agents: The quinoline core is a well-known pharmacophore in antimicrobial drugs.[1] The introduction of a hydrazinyl moiety and its subsequent conversion to hydrazones can lead to compounds with potent antibacterial and antifungal activities.
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Enzyme Inhibitors: The ability of the tetrahydroquinoline scaffold to adopt a defined three-dimensional conformation makes it suitable for targeting the active sites of enzymes. The hydrazinyl group can be functionalized to introduce specific interactions with target proteins.
Conclusion
2-Hydrazinyl-5,6,7,8-tetrahydroquinoline is a versatile chemical entity with significant potential in medicinal chemistry. Although detailed experimental data for this specific molecule is limited, its synthesis is feasible through established chemical transformations. The presence of the reactive hydrazinyl group on the biologically relevant tetrahydroquinoline scaffold provides a valuable platform for the generation of diverse compound libraries for drug discovery programs. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
Sources
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